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Compound of Interest

Compound Name: 5,7-Dimethyl-4-hydroxyquinoline

CAS No.: 203626-56-6

Cat. No.: B1341344
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Executive Summary
5,7-Dimethyl-4-hydroxyquinoline (CAS: 203626-56-6) is a substituted quinoline scaffold

frequently utilized as a pharmacophore in the development of antimicrobial, antimalarial, and

kinase-inhibiting agents. Its utility stems from the electron-rich nature of the dimethyl-

substituted benzene ring and the versatile reactivity of the 4-hydroxy/4-oxo moiety.

Researchers must recognize that this compound does not behave as a simple phenol. It exists

in a tautomeric equilibrium heavily favoring the 4-quinolone (keto) form in the solid state and in

polar solvents. This guide addresses the implications of this tautomerism on solubility,

purification, and spectroscopic analysis.

Molecular Identity & Structural Analysis[3]
Nomenclature and Identification

IUPAC Name: 5,7-Dimethylquinolin-4-ol (or 5,7-Dimethyl-1H-quinolin-4-one)
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CAS Number: 203626-56-6

Molecular Formula: C₁₁H₁₁NO

Molecular Weight: 173.21 g/mol [1]

SMILES: CC1=CC(C)=C2C(O)=CC=NC2=C1[2]

Tautomeric Equilibrium (Critical)
The term "4-hydroxyquinoline" is a historical misnomer for most applications. In solution, the

proton resides predominantly on the nitrogen atom (NH), creating a vinylogous amide (4-

quinolone). This dictates the compound's high melting point and poor solubility in non-polar

solvents due to strong intermolecular hydrogen bonding (dimerization).

Diagram 1: Tautomeric Equilibrium The following diagram illustrates the proton transfer

between the enol (hydroxy) and keto (quinolone) forms.

Enol Form
(4-Hydroxyquinoline)

Favored in: Gas Phase / Basic pH

Keto Form
(4-Quinolone)

Favored in: Solid State / Polar Solvents

  Proton Transfer (Fast)  

Click to download full resolution via product page

Caption: The equilibrium heavily favors the Keto form (Right) in physiological conditions and

solid state, significantly affecting solubility and binding affinity.

Physicochemical Profile
Solid-State Properties

Appearance: Off-white to light yellow crystalline powder.

Melting Point: Typically >230 °C (decomposition often observed near melt).

Note: The high melting point relative to similar molecular weight compounds is due to the

strong crystal lattice energy formed by intermolecular N-H···O=C hydrogen bonds of the

quinolone form.
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Hygroscopicity: Low, but long-term storage should be in a desiccator to prevent hydrate

formation.

Solution Properties
Solubility:

Water: Insoluble (< 0.1 mg/mL) at neutral pH.

DMSO: Soluble (> 20 mg/mL).

Ethanol: Sparingly soluble (increases with heat).

Acid/Base: Soluble in dilute HCl (protonation of N) and dilute NaOH (deprotonation of

OH/NH).

pKa Values (Predicted):

pKa₁ (N-H⁺): ~2.5 (The N1 nitrogen is weakly basic; protonation occurs here).

pKa₂ (OH/NH): ~11.5 (The amide-like proton is weakly acidic).

Implication: The compound is neutral at physiological pH (7.4), contributing to its

membrane permeability (logP ~2.5).

Synthesis Protocol: The Conrad-Llimpach Method
For researchers requiring high-purity material, the Conrad-Llimpach synthesis is the gold

standard. This method avoids the regioselectivity issues of other pathways by using the

symmetric 3,5-dimethylaniline.

Reaction Scheme
Diagram 2: Synthesis Workflow
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Reactants:
3,5-Dimethylaniline + Ethyl Acetoacetate

Step 1: Condensation (Enamine Formation)
Solvent: Benzene/Toluene (Dean-Stark)

Temp: 80-110°C | Time: 4-12h

Intermediate:
Ethyl-3-(3,5-dimethylanilino)crotonate

- H2O

Step 2: Cyclization (Conrad-Llimpach)
Solvent: Diphenyl Ether or Dowtherm A

Temp: 250°C (Flash Heating) | Time: 15-30 min

Critical: High Temp Required
to favor 4-isomer over 2-isomer

Workup:
Cool to RT -> Precipitate with Hexane -> Filter

- EtOH

Final Product:
5,7-Dimethyl-4-hydroxyquinoline

Click to download full resolution via product page
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Caption: The synthesis requires a high-temperature cyclization step (>250°C) to

thermodynamically favor the 4-hydroxyquinoline over the kinetic 2-hydroxy isomer.

Detailed Protocol
Enamine Formation (Step 1):

Combine equimolar amounts of 3,5-dimethylaniline and ethyl acetoacetate in toluene.

Add a catalytic amount of acetic acid or p-TsOH.

Reflux with a Dean-Stark trap to remove water. Completion is indicated by the cessation of

water collection.

Evaporate solvent to obtain the oily enamine intermediate.

Thermal Cyclization (Step 2 - Critical):

Pre-heat a high-boiling solvent (Diphenyl ether or Dowtherm A) to 250 °C.

Add the enamine intermediate dropwise to the boiling solvent.

Why: Rapid addition to high heat favors the kinetic formation of the 4-quinolone. Slow

heating from room temperature can lead to side products (amides).

Maintain temperature for 15-20 minutes. Ethanol is evolved as a vapor.

Purification:

Cool the reaction mixture to room temperature. The product often precipitates.

Dilute with a non-polar solvent (Hexane or Petroleum Ether) to maximize precipitation.

Filter the solid and wash with acetone/hexane to remove residual diphenyl ether.

Recrystallization: Use Ethanol or DMF/Water mixtures.

Analytical Characterization
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HPLC Method (Purity Check)
Due to the polar nature of the quinolone core, standard C18 methods require modification to

prevent peak tailing.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 3.5).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).

Retention: The compound will elute earlier than its non-hydroxy counterparts due to the polar

H-bond donor/acceptor groups.

NMR Interpretation (DMSO-d₆)
¹H NMR:

δ 11.0 - 12.0 ppm (1H, broad s): NH proton (diagnostic of quinolone form).

δ 7.8 - 8.0 ppm (1H, s): H-2 (proton adjacent to Nitrogen).

δ 6.0 - 6.2 ppm (1H, s): H-3 (proton on the quinolone ring).

δ 2.3 - 2.5 ppm (6H, s): Two methyl groups on the benzene ring.[3]

Note: If D₂O is added, the broad singlet at >11 ppm will disappear (deuterium exchange).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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